2-Amino-1-(3-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-51-9
Cat. No.: VC15622538
Molecular Formula: C22H20ClN3OS2
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-51-9 |
|---|---|
| Molecular Formula | C22H20ClN3OS2 |
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | 2-amino-1-(3-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H20ClN3OS2/c1-2-28-22-15(9-10-29-22)19-16(12-24)21(25)26(14-6-3-5-13(23)11-14)17-7-4-8-18(27)20(17)19/h3,5-6,9-11,19H,2,4,7-8,25H2,1H3 |
| Standard InChI Key | OUIWAKOLMAODDN-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Cl)N)C#N |
Introduction
2-Amino-1-(3-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound featuring a hexahydroquinoline core. This compound includes various functional groups such as an amino group, a chlorine substituent on the phenyl ring, and an ethylthio group attached to the thiophene ring, contributing to its unique chemical properties and potential biological activities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Bromine instead of Chlorine | Different halogen affects reactivity |
| 2-Amino-1-(3-fluorophenyl)-4-(5-propylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Fluorine instead of Chlorine; Propyl group | Variation in alkyl chain length influences solubility |
Research Findings and Future Directions
Given the limited specific research on 2-Amino-1-(3-chlorophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, future studies should focus on its synthesis, biological activity, and potential therapeutic applications. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume